Aflatoxicol H1
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Overview
Description
Aflatoxicol H1 is a secondary metabolite derived from aflatoxins, which are toxic compounds produced by certain species of the Aspergillus fungus, such as Aspergillus flavus and Aspergillus parasiticus . Aflatoxins are known for their potent carcinogenic properties and are commonly found as contaminants in food and feed products . This compound, specifically, is a hydroxylated metabolite of aflatoxin B1, and it retains significant toxicological properties .
Preparation Methods
The synthesis of aflatoxicol H1 typically involves the biotransformation of aflatoxin B1 by microbial or enzymatic processes. This biotransformation can be achieved using specific strains of bacteria or fungi that possess the necessary enzymatic machinery to hydroxylate aflatoxin B1 .
Chemical Reactions Analysis
Aflatoxicol H1 undergoes various chemical reactions, including:
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common reagents and conditions used in these reactions include strong acids, alkalis, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used but often include various hydroxylated and epoxidized derivatives .
Scientific Research Applications
Aflatoxicol H1 has several scientific research applications:
Mechanism of Action
The mechanism of action of aflatoxicol H1 involves its interaction with cellular DNA. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to the formation of DNA adducts . These adducts can cause mutations and initiate carcinogenic processes . The primary molecular targets include liver cells, where the compound exerts its hepatotoxic effects .
Comparison with Similar Compounds
Aflatoxicol H1 is similar to other aflatoxin metabolites, such as aflatoxin M1, aflatoxin B2a, and aflatoxin Q1 . it is unique in its specific hydroxylation pattern and its potent toxicological properties . Unlike some other aflatoxin metabolites, this compound retains significant carcinogenic potential, making it a critical compound for toxicological studies .
Properties
CAS No. |
55446-27-0 |
---|---|
Molecular Formula |
C17H14O7 |
Molecular Weight |
330.29 g/mol |
IUPAC Name |
(3S,7R)-14,16-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-18-one |
InChI |
InChI=1S/C17H14O7/c1-21-9-5-10-11(6-2-3-22-17(6)23-10)15-14(9)12-7(18)4-8(19)13(12)16(20)24-15/h2-3,5-8,17-19H,4H2,1H3/t6-,7?,8?,17+/m0/s1 |
InChI Key |
DXHISSPCCTYLIS-OVQSAGKNSA-N |
Isomeric SMILES |
COC1=C2C3=C(C(CC3O)O)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1 |
Canonical SMILES |
COC1=C2C3=C(C(CC3O)O)C(=O)OC2=C4C5C=COC5OC4=C1 |
Origin of Product |
United States |
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